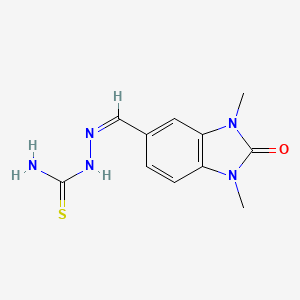

![molecular formula C17H12ClN3O2 B3867813 N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867813.png)

N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide

Descripción general

Descripción

“N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide” is a chemical compound with the molecular formula C17H11Cl2N3O2 . It’s closely related to other compounds such as “Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-” and "5-((5-(2-CHLOROPHENYL)-2-FURYL)METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE" .

Molecular Structure Analysis

The molecular structure of “N’-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide” is complex, with multiple aromatic rings and functional groups . Detailed structural analysis would typically involve techniques such as X-ray crystallography or computational methods like Density Functional Theory (DFT) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.194 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide has been utilized in enantioselective syntheses. For instance, Wu, Lee, and Beak (1996) demonstrated the use of similar furyl compounds in the highly enantioselective synthesis of 2-aryl-Boc-pyrrolidines, a process that is highly dependent on the solvent and yields products with significant enantiomeric excesses (Wu, Lee, & Beak, 1996).

Crystal Structure Studies

The crystal structure of related furyl-hydrazine compounds has been explored. Li, Jian, and Liu (2009) studied a compound prepared from N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide, finding it to be approximately planar and stabilized by various hydrogen bonds (Li, Jian, & Liu, 2009).

Synthesis of Arylethylenes

Kaminski-Zamola and Jakopčić (1981) reported on the synthesis of 1-(2-furyl)-2-arylethylenes, which are related to the chemical structure . These compounds were prepared for studies in photochemistry and photoelectron spectroscopy (Kaminski-Zamola & Jakopčić, 1981).

Antimycobacterial Activity

In the realm of antimicrobial research, Küçükgüzel et al. (1999) synthesized various hydrazones with substituted furyl groups, demonstrating their efficacy against Mycobacterium species. This indicates the potential for N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide in antimicrobial applications (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).

Electronic Effects in Chemical Reactions

Allen, Buckland, and Hutley (1980) explored the electronic effects of aryl and heteroaryl groups on the rate of nucleophilic displacement in pyrimidines, a study that could inform understanding of similar reactions involving N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide (Allen, Buckland, & Hutley, 1980).

Structural Insights into Broad-Spectrum Antibacterial Candidates

Al-Wahaibi et al. (2020) investigated the structural aspects of N′-heteroarylidene-1-carbohydrazide derivatives, providing insights that could be relevant to the study of N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, especially regarding its potential as a broad-spectrum antibacterial agent (Al-Wahaibi et al., 2020).

Maillard Reaction and Color Formation

Hofmann (1998, 2005) conducted research on the formation of colored compounds during the Maillard reaction involving furan derivatives, which could provide a framework for understanding similar reactions that N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide might undergo (Hofmann, 1998), (Hofmann, 2005).

Propiedades

IUPAC Name |

N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c18-14-6-2-1-5-13(14)16-9-8-12(23-16)11-20-21-17(22)15-7-3-4-10-19-15/h1-11H,(H,21,22)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIPHRIXTSWALS-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}pyridine-2-carbohydrazide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

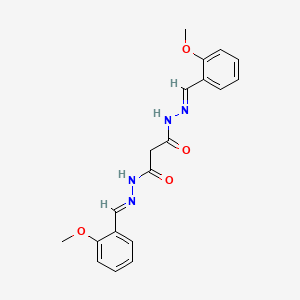

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867771.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3867779.png)

![6-[2-(3-bromo-4-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3867783.png)

![2-(1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3867784.png)

![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3867801.png)

![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)

![2-[2-(4-isopropylbenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3867821.png)

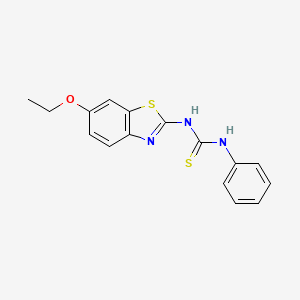

![N'-[(5-methyl-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3867822.png)

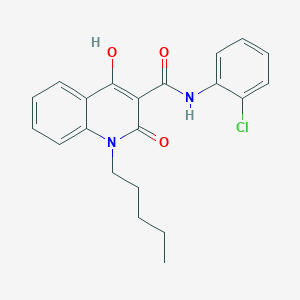

![2-[benzyl(7-chloro-4-methyl-2-quinolinyl)amino]ethanol](/img/structure/B3867827.png)

![4-methoxy-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B3867838.png)